2-Bromo-4-isopropylphenol

Catalog No.
S689467
CAS No.
19432-27-0
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-isopropylphenol

CAS Number

19432-27-0

Product Name

2-Bromo-4-isopropylphenol

IUPAC Name

2-bromo-4-propan-2-ylphenol

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3

InChI Key

BHZOYEUHMVUPJQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)O)Br

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)Br

2-Bromo-4-isopropylphenol is a bifunctional halogenated building block characterized by a reactive ortho-bromine atom and a lipophilic para-isopropyl group. In industrial and pharmaceutical procurement, it is primarily sourced as a pre-functionalized intermediate for transition-metal-catalyzed cross-couplings, O-alkylations, and regioselective ring-forming reactions. Its dual-handle structure allows chemists to orthogonalize etherification at the hydroxyl group with palladium-catalyzed functionalization at the C-Br bond, making it a critical precursor for complex dihydrobenzofurans and specialized ion channel inhibitors [1].

Research Fit

Ortho-bromo/para-isopropyl substitution for regioselective cross-coupling synthesis
Patent-disclosed antimicrobial screening scaffold (ortho-halogen/alkyl pattern)
Verified mass spectrum supports analytical QC and identity confirmation workflows

Substituting 2-bromo-4-isopropylphenol with its unhalogenated parent, 4-isopropylphenol, forces manufacturers to perform in-house bromination. This step is notoriously inefficient; standard N-bromosuccinimide (NBS) protocols often yield poor mono-bromination recovery (e.g., ~20% isolated yield) due to the formation of 2,6-dibromo-4-isopropylphenol and challenging chromatographic separations [1]. Furthermore, attempting Claisen rearrangements on unbrominated 4-isopropyl phenyl ethers leads to a statistical mixture of ortho-substituted products. The pre-installed bromine acts as a crucial steric blocking group, directing subsequent rearrangements exclusively to the C6 position and preventing costly downstream yield attrition [2].

Substitution Risk

Reactivity Mismatch
Ortho-bromo substitution alters oxidative addition kinetics in Pd-catalyzed couplings compared to para-bromo isomers; may shift coupling efficiency and regioselectivity.
Antimicrobial Spectrum Context
Patent disclosures associate broad-spectrum activity with the ortho-halogen/para-alkyl pattern; isomeric variants may exhibit different Gram-positive/Gram-negative profiles.
Lipophilicity & QSAR Profile
Positional isomers possess different logP values (e.g., para-bromo analog logP 3.28 vs 3.68), shifting predicted membrane permeability and toxicity model positioning.

Elimination of Low-Yielding In-House Bromination Bottlenecks

Procuring pre-synthesized 2-bromo-4-isopropylphenol directly circumvents the low-yielding mono-bromination of 4-isopropylphenol. Literature protocols utilizing NBS in acetonitrile at 0°C report isolated yields of only 20% for the mono-brominated product due to competitive over-bromination and difficult purification [1]. By sourcing the pre-brominated compound, process chemists eliminate a severe mass-loss step, ensuring 100% availability of the correct regiocenter for subsequent O-alkylation or cross-coupling.

Evidence DimensionIsolated yield of mono-brominated intermediate
Target Compound Data100% (when procured directly as starting material)
Comparator Or Baseline4-isopropylphenol (in-house NBS bromination yields ~20%)
Quantified Difference~80% absolute improvement in step-efficiency and elimination of chromatographic separation
ConditionsNBS (1.1 equiv), CH3CN, 0°C, 1.5 hours

Direct procurement of the brominated building block prevents severe material loss and labor-intensive purification associated with in-house halogenation.

LogP Comparison
Reported
ΔlogP = +0.40 (target more lipophilic)
Distinguishes lipophilicity profile; informs screening selection
In silico prediction; experimental logP to verify

Absolute Regiocontrol in Claisen Rearrangements

In the synthesis of dihydrobenzofuran derivatives, the ortho-bromine atom of 2-bromo-4-isopropylphenol serves as an essential steric directing group. When subjected to O-allylation followed by thermal Claisen rearrangement, the pre-existing bromine completely blocks one ortho position, forcing the allyl group to migrate exclusively to the C6 position to form 2-allyl-6-bromo-4-isopropylphenol [1]. Using unbrominated 4-isopropylphenol would result in symmetric or mixed ortho-allylations, requiring additional steps to functionalize the remaining position.

Evidence DimensionRegioselectivity of ortho-migration
Target Compound DataSingle C6-allyl isomer produced
Comparator Or Baseline4-isopropylphenol (produces symmetric or unblocked ortho-migration)
Quantified Difference100% regiocontrol vs. statistical/unblocked migration
ConditionsAllyl bromide, K2CO3, refluxing mesitylene

Procuring the ortho-brominated phenol ensures absolute regiocontrol for downstream ring-closing reactions, critical for pharmaceutical intermediate scale-up.

Substitution Pattern
Class-level
Ortho-Br/para-iPr vs Para-Br/ortho-iPr
Ortho-bromo enables distinct regioselective cross-coupling handle
Pd-catalyzed coupling context; kinetic data to verify

Essential Structural Motif for Kir4.1 Channel Inhibition

The specific substitution pattern of 2-bromo-4-isopropylphenol is strictly required for the synthesis of highly potent Kir4.1 potassium channel blockers like VU0134992. The final compound, which incorporates the 2-bromo-4-isopropylphenoxy moiety, achieves an IC50 of 0.97 µM against homomeric Kir4.1 channels [1]. Removing either the steric bulk of the isopropyl group or the electronic/steric contribution of the bromine atom drastically reduces target affinity.

Evidence DimensionInhibitory potency (IC50) of derived antagonist
Target Compound Data0.97 µM (VU0134992 incorporating 2-bromo-4-isopropylphenol)
Comparator Or BaselineAnalogs lacking the specific di-substitution pattern
Quantified DifferenceSub-micromolar potency achieved only with the precise bromo/isopropyl combination
ConditionsWhole-cell patch-clamp electrophysiology at -120 mV

For pharmaceutical procurement, this exact CAS number provides the validated pharmacophore required for lead compounds targeting renal Kir4.1 channels.

Antimicrobial Spectrum
Class-level
Ortho-Br/para-iPr pattern vs earlier alkylphenols
Patent disclosure supports broad-spectrum antimicrobial screening context
In vitro panel data to verify; class-level inference
QSAR Toxicity Model
Class-level
logP 3.68 on validated model (R² = 0.938)
Predictable position on toxicity-lipophilicity continuum
QSAR prediction; experimental toxicity validation needed
Mass Spectrum QC
Reported
Exact Mass 213.999328 g/mol; GC-MS spectrum available
Enables identity confirmation via spectral library match
Wiley Registry reference
pKa Prediction
Data to verify
pKa = 8.71 ± 0.18 (predicted)
Supports pH-dependent extraction and purification optimization
In silico prediction; experimental pKa recommended

Precursor for Renal and Cardiovascular Therapeutics

2-Bromo-4-isopropylphenol is the exact starting material required for synthesizing VU0134992, a first-in-class Kir4.1 potassium channel pore blocker. Its dual substituents are critical for achieving sub-micromolar IC50 values, making it indispensable for drug discovery programs targeting hypertension and renal fluid regulation [1].

Regiocontrolled Synthesis of Dihydrobenzofurans

In the manufacturing of 5-HT2C agonists and related neuroactive compounds, this compound is utilized for its predictable Claisen rearrangement behavior. The ortho-bromine blocks one position, ensuring that O-allylation and subsequent thermal rearrangement proceed with absolute regioselectivity to the C6 position, streamlining the construction of the benzofuran core [2].

Orthogonal Functionalization in Cross-Coupling Workflows

As a bifunctional building block, it is highly suited for modular synthesis. The phenolic hydroxyl can be engaged in etherification or protected, while the C-Br bond serves as a reliable handle for palladium-catalyzed Suzuki, Heck, or Buchwald-Hartwig cross-couplings, allowing for rapid generation of complex biaryl or functionalized aromatic libraries [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial screening formulation research
Ortho-halogen/para-alkyl pattern
Broad-spectrum panel endpoints
Regioselective cross-coupling synthesis
Ortho-bromo steric environment
Coupling site selectivity verification
QSAR-guided toxicity assessment
LogP model position
Cell growth inhibition assay
Analytical QC reference standard
Verified mass spectrum
Identity confirmation consistency

XLogP3

3.4

Wikipedia

2-Bromo-4-(propan-2-yl)phenol

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